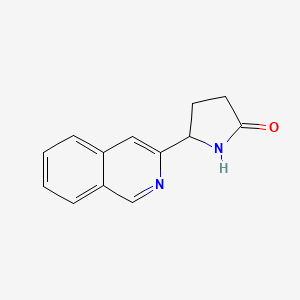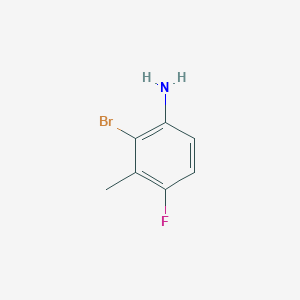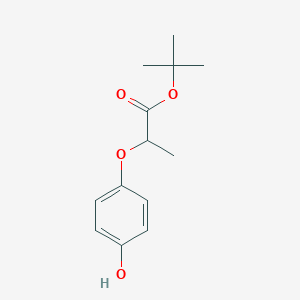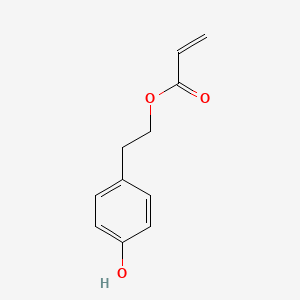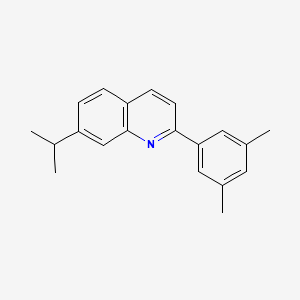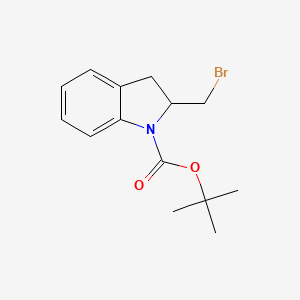
tert-Butyl 2-(bromomethyl)indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(bromomethyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(bromomethyl)indoline-1-carboxylate typically involves the bromination of an indoline precursor. One common method involves the reaction of tert-Butyl indoline-1-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 2-position of the indoline ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-(bromomethyl)indoline-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding indoline derivatives.
Oxidation: The compound can undergo oxidation reactions to form indoline-2-carboxylates.
Reduction: Reduction of the bromomethyl group can lead to the formation of methylindoline derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(bromomethyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indoline derivatives.
Medicine: Indoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(bromomethyl)indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(bromomethyl)indoline-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl indoline-1-carboxylate: Lacks the bromomethyl group and is used as a precursor in the synthesis of bromomethyl derivatives.
2-Bromoindoline: Similar structure but lacks the tert-butyl ester group, making it less stable and less versatile in synthetic applications.
N-(tert-Butoxycarbonyl)-2,3-dihydroindole: Another indoline derivative with different functional groups, used in various synthetic applications.
The uniqueness of this compound lies in its combination of the bromomethyl and tert-butyl ester groups, which provide both reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H18BrNO2 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
tert-butyl 2-(bromomethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3 |
InChI-Schlüssel |
FERAVZDPQMMHSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


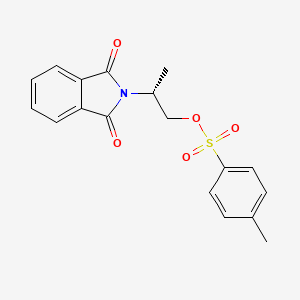
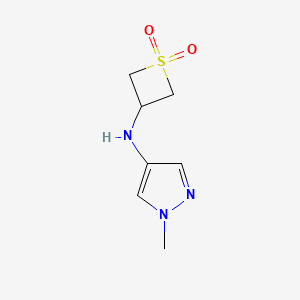
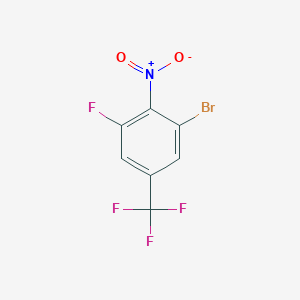
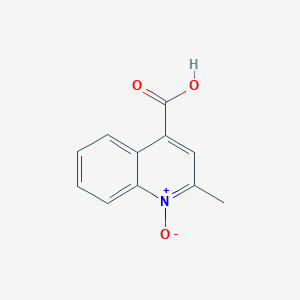
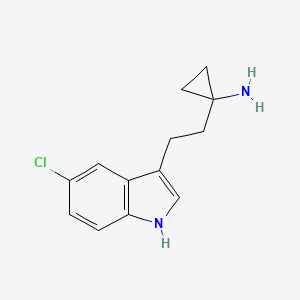
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
